![molecular formula C9H9Cl3N2S B2578123 (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride CAS No. 153487-70-8](/img/structure/B2578123.png)
(2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride
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Description
(2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride, commonly referred to as DCTH, is a synthetic organic compound that has been used in various scientific research applications. DCTH is a white, crystalline solid that is soluble in water and ethanol and is used for a variety of purposes in the laboratory. It is a type of thiazolidine derivative, which are compounds that are derived from thiazolidines. These compounds are often used as intermediates in organic synthesis and are known for their stability and reactivity. DCTH is an important compound for scientists as it has a wide range of applications, from drug development to organic synthesis.
Scientific Research Applications
Synthesis and Structural Properties
Research on thiazolidinones, including compounds structurally related to (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride, has shown significant interest in their synthesis and structural properties. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explores the reaction of chloral with substituted anilines and thioglycolic acid, demonstrating the versatility and reactivity of thiazolidinone scaffolds in creating a variety of bioactive compounds (Issac & Tierney, 1996).
Biological Potential and Medicinal Chemistry
Thiazolidinones, including derivatives potentially similar to this compound, have been extensively studied for their biological potential. A review covering the history, synthetic development, and green methodologies of 1,3-thiazolidin-4-ones highlights their significant pharmacological importance, including activities against various diseases. This review also discusses the differences in molecular structure representation over time and advancements in synthesis methodologies, including green chemistry approaches (da Silva Santos et al., 2018).
Thiazolidine Derivatives in Drug Design
The exploration of thiazolidine motifs in drug design reveals their intriguing potential in medicinal chemistry, particularly due to their diverse biological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. Systematic approaches to synthesize thiazolidine and its derivatives, along with green synthesis advantages, underscore their role in developing novel therapeutic agents (Sahiba et al., 2020).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S.ClH/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9;/h1-2,5H,3-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRAFDYKLWFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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